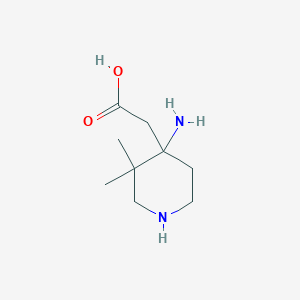
2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetic acid is a chemical compound with the molecular formula C9H18N2O2 This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of 4-amino-3,3-dimethylpiperidine with chloroacetic acid under basic conditions. The reaction typically proceeds as follows:
- Dissolve 4-amino-3,3-dimethylpiperidine in a suitable solvent, such as ethanol.
- Add chloroacetic acid to the solution.
- Adjust the pH to basic conditions using a base like sodium hydroxide.
- Heat the reaction mixture to reflux for several hours.
- After completion, cool the mixture and acidify it to precipitate the product.
- Filter and purify the product by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alcohols or amines can be used in the presence of catalysts or activating agents.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Esters or amides.
科学的研究の応用
2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the acetic acid moiety can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
2-(4-Amino-3,3-dimethylpiperidin-4-yl)propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
4-Amino-3,3-dimethylpiperidine: Lacks the acetic acid moiety.
2-(4-Amino-3,3-dimethylpiperidin-4-yl)butyric acid: Contains a butyric acid moiety.
Uniqueness
2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetic acid is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications. The presence of both the amino group and the acetic acid moiety provides a balance of hydrophilic and hydrophobic properties, making it suitable for various research and industrial purposes.
特性
分子式 |
C9H18N2O2 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC名 |
2-(4-amino-3,3-dimethylpiperidin-4-yl)acetic acid |
InChI |
InChI=1S/C9H18N2O2/c1-8(2)6-11-4-3-9(8,10)5-7(12)13/h11H,3-6,10H2,1-2H3,(H,12,13) |
InChIキー |
FGARZQDQZSTFRW-UHFFFAOYSA-N |
正規SMILES |
CC1(CNCCC1(CC(=O)O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


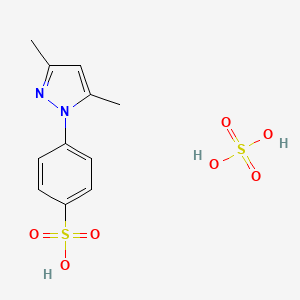

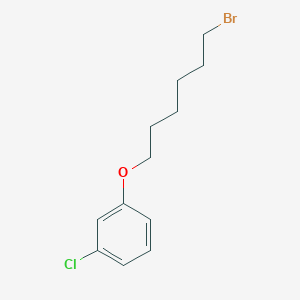
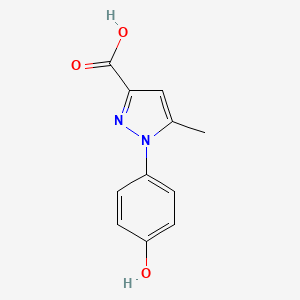
![3-{Bicyclo[2.2.2]octan-2-yl}-3-oxopropanal](/img/structure/B13072163.png)
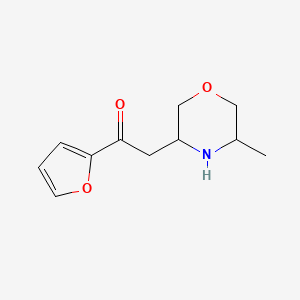
![Racemic-(3R,3aS,6aS)-tert-butyl3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B13072169.png)
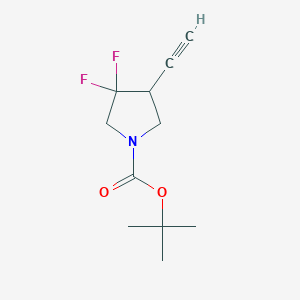
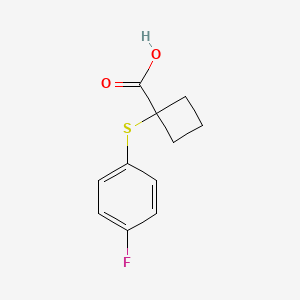
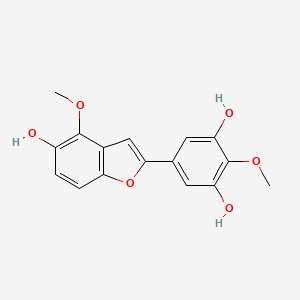

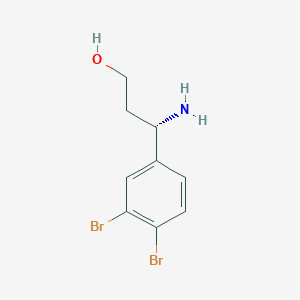
![4-[2-(4-amino-3,5-dimethylphenyl)phenyl]-2,6-dimethylaniline](/img/structure/B13072204.png)
![5-[2-(Dimethylamino)ethyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13072211.png)
